

Application Notes and Protocols for G-122

Clinical Trials: Patient Selection Criteria

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Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

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These application notes provide a detailed overview of the patient selection criteria for the Phase 1/2 clinical trials of GIM-122, a first-in-class, humanized immunoglobulin G1 kappa dual-functioning monoclonal antibody. The information is intended to guide researchers and clinicians in identifying suitable candidates for enrollment in these studies.

Introduction

GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune suppression and stimulate an anti-tumor immune response.^{[1][2]} It functions as a dual-functioning monoclonal antibody that targets the PD-1 pathway in a novel manner to activate immune cells.^[3] The ongoing clinical trials (NCT06028074) are first-in-human, open-label, multicenter studies evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GIM-122 in adults with advanced solid malignancies.^{[4][5]}

Patient Selection Criteria

The selection of patients for the GIM-122 clinical trials is guided by a specific set of inclusion and exclusion criteria to ensure patient safety and the integrity of the study data.

Inclusion Criteria

Potential participants must meet all of the following criteria to be considered for enrollment:

Table 1: Inclusion Criteria for GIM-122 Clinical Trials

Category	Criteria	Source
Diagnosis	Histologically or cytologically confirmed locally advanced/unresectable or metastatic solid tumor.	
Prior Treatment	Received FDA-approved treatment with a PD-1 or PD-L1 inhibitor for advanced malignant tumors and have progressed/relapsed, are refractory, or intolerant to the treatment.	
Disease Status	Measurable disease according to Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.	
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.	
Age	18 years and older.	
Informed Consent	Signed written informed consent.	
Organ Function	Acceptable cardiac, renal, and hepatic functions as determined by laboratory assessment 28 days prior to enrollment.	
Contraception	Agreement to use a double method of contraception for 90 days post-treatment.	

Exclusion Criteria

Candidates presenting with any of the following conditions will be excluded from participation in the GIM-122 clinical trials:

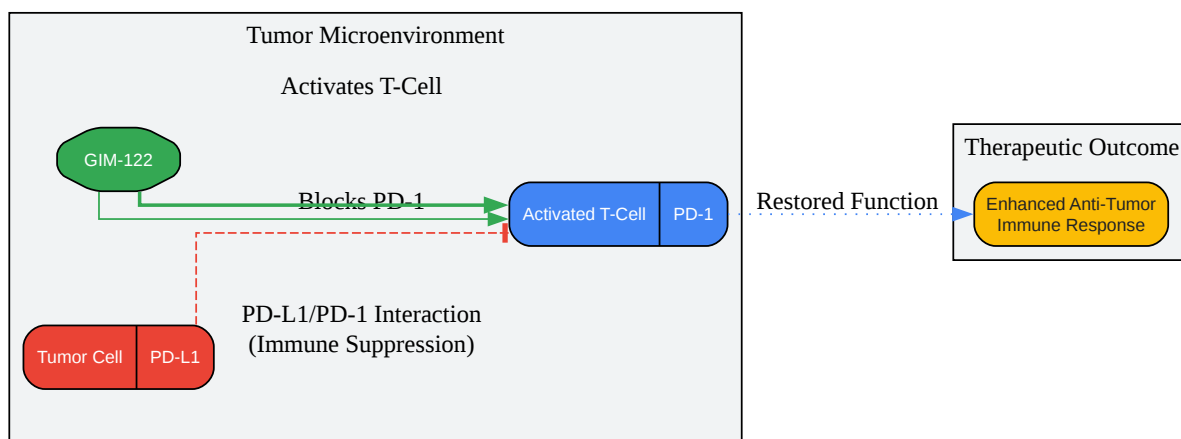
Table 2: Exclusion Criteria for GIM-122 Clinical Trials

Category	Criteria	Source
Concurrent Therapy	Enrolled in any other interventional clinical trial or receiving other therapy directed at their malignancy within 4 weeks of the first dose of GIM-122.	
Recent Procedures	Major surgery within 1 month prior to administration of GIM-122.	
	Radiation therapy within 2 weeks prior to administration of GIM-122.	
	Systemic anti-cancer therapy within 2 weeks, and cytotoxic agents with major delayed toxicity within 4 weeks, of the first dose of GIM-122.	
Immunomodulatory Agents	Prior treatment with other immune-modulating agents within 4 weeks prior to the first dose of GIM-122.	
Autoimmune Disease	Active or prior history of autoimmune disease, including but not limited to ulcerative colitis and Crohn's disease, or any condition requiring systemic steroids.	
Hypersensitivity	Known severe intolerance or hypersensitivity reactions to monoclonal antibodies, Fc-bearing proteins, or IV immunoglobulin preparations; prior history of human anti-	

	human antibody response; known allergy to any of the study medications or their excipients.
Vaccinations	Received live vaccines within 30 days of study initiation.
Medical History	History of cardiac issues, pulmonary embolism, or active and clinically significant bacterial, fungal, or viral infection within 6 months prior to dosing.
Ongoing toxicity > Grade 1 from prior therapy (according to CTCAE v 5.0).	
Diagnosis of immunodeficiency (primary or acquired).	
Transplantation	Has undergone or is anticipated to undergo organ transplantation, including allogeneic or autologous stem cell transplantation, at any time.
Pregnancy/Breastfeeding	Women who are pregnant or breastfeeding.

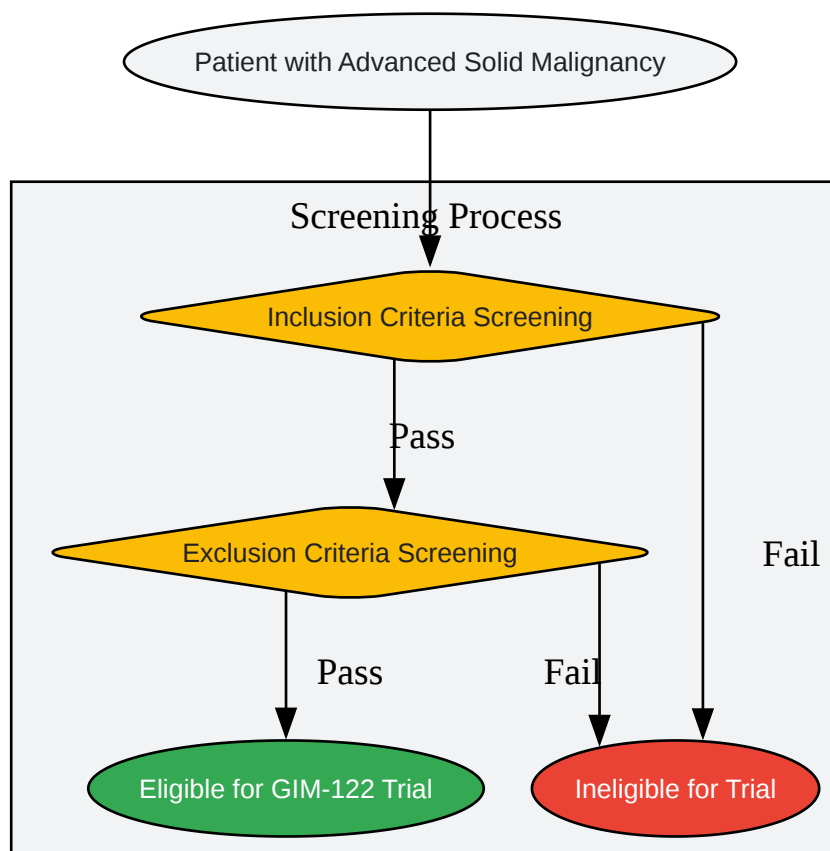
Signaling Pathway and Patient Selection Workflow

The following diagrams illustrate the proposed mechanism of action of GIM-122 and the workflow for patient selection in the clinical trials.



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Caption: Proposed mechanism of action of GIM-122 in the tumor microenvironment.



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Caption: Patient selection workflow for GIM-122 clinical trials.

Experimental Protocols

While detailed, step-by-step experimental protocols for the GIM-122 clinical trials are proprietary, this section outlines the standard methodologies referenced in the patient selection criteria.

ECOG Performance Status Assessment

The Eastern Cooperative Oncology Group (ECOG) Performance Status is a scale used to assess a patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability. The scale ranges from 0 (fully active) to 5 (dead). For the GIM-122 trials, patients must have a score of 0 or 1.

- Protocol:

- The assessment is performed by a trained clinician.
- The clinician observes the patient and conducts a structured interview regarding their daily activities and any limitations due to their disease.
- A score is assigned based on the following criteria:
 - 0 - Fully active: Able to carry on all pre-disease performance without restriction.
 - 1 - Restricted in physically strenuous activity: But ambulatory and able to carry out work of a light or sedentary nature, e.g., light housework, office work.

RECIST 1.1 for Tumor Assessment

Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized method for measuring tumor response in solid tumor clinical trials.

- Protocol:
 - Baseline Assessment:
 - All measurable lesions are identified and recorded using imaging techniques such as CT or MRI.
 - Up to a total of 5 target lesions (and a maximum of 2 per organ) are selected for tracking.
 - The sum of the longest diameters of these target lesions is calculated as the baseline sum of diameters.
 - Follow-up Assessments:
 - The same imaging modality and technique used at baseline should be used for all follow-up assessments.
 - The sum of the longest diameters of the target lesions is re-measured at specified intervals during the trial.

- Tumor response is categorized based on the change in the sum of diameters compared to baseline.

Conclusion

The patient selection criteria for the GIM-122 clinical trials are designed to enroll a specific population of patients with advanced solid malignancies who have exhausted standard treatment options. A thorough understanding of these criteria, along with the underlying scientific rationale and assessment methodologies, is crucial for the successful execution of these trials and the future development of this promising immunotherapy.

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